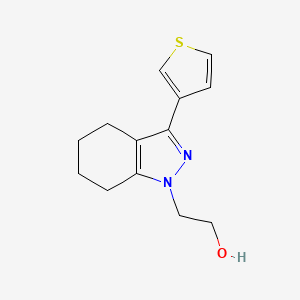
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Descripción general
Descripción
3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It is a clear colorless to yellow-brown liquid .
Synthesis Analysis
The synthesis of thiophene-3-ethanol involves the reaction of 2-(thiophen-3-yl)ethan-1-ol with N-bromosuccinimide (NBS) to give dibromothiophene .Molecular Structure Analysis
The molecular formula of 3-Thiopheneethanol is C6H8OS . The InChI Key is YYPNNBPPDFTQFX-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Thiopheneethanol is used in the synthesis of various ether and ester derivatives . It can also be used as a pharmaceutical synthesis intermediate, which is used in the production of thienethylamine, ticlopidine, one of the raw materials of drugs containing thiophene structure such as clopidogrel .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Chain Formation by Disordered Hydrogen Bonds : Research on related compounds, such as cis-(2RS,4SR)-2-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ol, demonstrated the ability of these molecules to form complex chain structures through hydrogen bonding. The study detailed the molecular arrangement and the role of disordered hydrogen bonds in the crystal structure, emphasizing the compound's potential in material science and supramolecular chemistry (Blanco et al., 2012).
Biological Activity
- Novel Synthesis for Bioactive Molecules : Another study focused on the synthesis of novel bioactive molecules that incorporate thiophene units for potential use as antioxidants and antimicrobial agents. The research underscores the importance of thiophene derivatives in developing new therapeutic agents due to their effective bioactivity (Gopi et al., 2016).
Material Science Applications
- Electrochemical Applications : The electrochemical polymerization of thiophene-containing compounds for supercapacitor applications illustrates the utility of these molecules in energy storage technologies. This research highlights the synthesis and characterization of novel monomers that lead to polymers with significant capacitive performance, suggesting a promising avenue for the development of advanced supercapacitors (Hür et al., 2016).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research on derivatives combining thiophene with other heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazol demonstrated significant antimicrobial activities. These studies showcase the potential of thiophene-based compounds in developing new antimicrobial agents, providing a foundation for future drug discovery efforts (Tehranchian et al., 2005).
Propiedades
IUPAC Name |
2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-7-6-15-12-4-2-1-3-11(12)13(14-15)10-5-8-17-9-10/h5,8-9,16H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASSZHHLYWZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCO)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479784.png)
![2-(Cyclopropylmethyl)-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479785.png)
![3-(Hydroxymethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479786.png)
![3-(Pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479787.png)
![3-(Pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479788.png)
![3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479791.png)
![1-Methyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479792.png)


![1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479797.png)

![1-Methyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479801.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479803.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)
